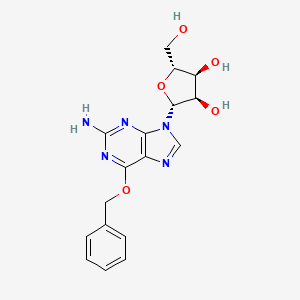

O6-苄基鸟苷

描述

O6-Benzyl Guanosine is a protected Guanosine derivative . It is an antineoplastic agent that exerts its effect by acting as a suicide inhibitor of the enzyme O6-alkylguanine-DNA alkyltransferase, leading to interruption of DNA repair .

Synthesis Analysis

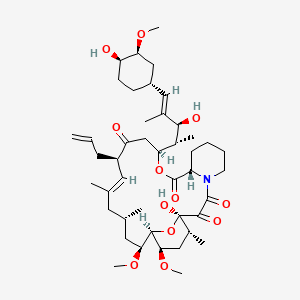

The synthesis of O6-Benzyl Guanosine involves various processes. A convenient procedure for the synthesis of O6-Benzyl Guanosine derivatives has been described using phase transfer catalysis . Another method involves the etherification at the O6-position of silyl-protected inosine, guanosine, and 2′-deoxyguanosine .Molecular Structure Analysis

The molecular formula of O6-Benzyl Guanosine is C17H19N5O5, and its molecular weight is 373.36 . The structure of O6-Benzyl Guanosine is complex and involves various functional groups.Chemical Reactions Analysis

O6-Benzyl Guanosine is involved in various chemical reactions. For instance, it plays a role in RNA-catalysed guanosine methylation . It also interacts with intracellular signaling pathways related to its effects .科学研究应用

药代动力学和抗肿瘤作用增强

O6-苄基鸟苷作为O6-烷基鸟苷转移酶(O6AGT)的抑制剂,被标记用于小鼠携带人类肿瘤的药代动力学研究。这项研究旨在增进对其在生物系统中行为的理解 (Madelmont et al., 1992)。

增强氯乙基亚硝脲的细胞毒效应

合成了一系列O6-(烷基/芳基)鸟苷,包括O6-苄基鸟苷衍生物,以研究它们在增强氯乙基亚硝脲对黑色素瘤细胞的细胞毒效应方面的潜力。这些研究有助于了解这些化合物要发挥作用所需的结构要求 (Mounetou et al., 1997)。

人类DNA修复蛋白的耗竭

对替代嘌呤衍生物的研究,包括O6-苄基鸟苷,证明了它们在耗竭人类DNA修复蛋白O6-烷基鸟苷-DNA烷基转移酶(AGT)方面的效力。这对于理解这些化合物在DNA修复和潜在治疗应用中的作用至关重要 (Moschel et al., 1992)。

化学和合成

对O6-取代鸟苷衍生物的合成和性质的研究,包括O6-苄基鸟苷,为了解这些化合物在不同条件下的化学反应和稳定性提供了见解 (Daskalov et al., 1981)。

RNA合成中的核碱保护

在RNA固相合成背景下对O6-苄基鸟苷衍生物的研究探索了对鸟苷磷酰胺的创新保护概念。这对于高效合成RNA以用于各种生物应用至关重要 (Jud & Micura, 2017)。

神经保护作用

对鸟苷及其衍生物的研究表明其在对抗氧化损伤方面,特别是在星形胶质细胞中具有神经保护作用。这突显了其在神经保护方面的潜在治疗应用 (Quincozes-Santos et al., 2014)。

DNA修复蛋白的激活

使用O6-苄基鸟苷作为底物,研究了DNA对人类O6-烷基鸟苷-DNA烷基转移酶的激活,为了解DNA修复蛋白与特定底物之间的相互作用提供了见解 (Goodtzova et al., 1994)。

灵长类动物中的药代动力学

对O6-苄基鸟苷在非人类灵长类动物中的药代动力学研究,特别是与DNA甲基转移酶抑制相关,对于了解其在癌症治疗化疗增敏剂中的潜在应用至关重要 (Berg et al., 1995)。

未来方向

O6-Benzyl Guanosine has potential applications in cancer research. It enhances the activity of alkylating agents in malignant glioma xenografts growing in athymic nude mice . Ongoing clinical trials are investigating the combination of O6-Benzyl Guanosine and 1,3-bis (2-chloroethyl)-1-nitrosourea . Efforts are being made to overcome potential enhanced hematopoietic toxicity and mutagenicity, including the use of gene therapy to express an alkyltransferase gene in the relevant marrow stem cells .

属性

IUPAC Name |

(2R,3R,4S,5R)-2-(2-amino-6-phenylmethoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O5/c18-17-20-14-11(15(21-17)26-7-9-4-2-1-3-5-9)19-8-22(14)16-13(25)12(24)10(6-23)27-16/h1-5,8,10,12-13,16,23-25H,6-7H2,(H2,18,20,21)/t10-,12-,13-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWYXQHQQWVZSOQ-XNIJJKJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=NC(=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O6-Benzyl Guanosine | |

CAS RN |

4552-61-8 | |

| Record name | 6-O-(Phenylmethyl)guanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4552-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Docosyl-4-[2-(4-hydroxyphenyl)ethenyl]pyridin-1-ium bromide](/img/structure/B1147381.png)

![(2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B1147385.png)

![[(2R,3S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate](/img/structure/B1147390.png)